2-(2-methylphenoxy)-N-[3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)propyl]acetamide
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Description
1,2,3,4-Tetrahydroisoquinolines (THIQ) are a large group of natural products and form an important class of isoquinoline alkaloids . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
Optically pure (3S)-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic acid was obtained by fractional crystallization of its benzyl ester, which was prepared from partially racemized 1 hydrochloride, followed by catalytic debenzylation . The degree of racemization during the Pictet-Spengler reaction using optically active phenylalanine was determined by 1 H-nuclear magnetic resonance ( 1 H-NMR) spectroscopy .Molecular Structure Analysis
1,2,3,4-Tetrahydroisoquinoline (THIQ) is a secondary amine with the chemical formula C 9 H 11 N .Chemical Reactions Analysis
The degree of racemization during the Pictet-Spengler reaction using optically active phenylalanine was determined by 1 H-nuclear magnetic resonance ( 1 H-NMR) spectroscopy .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)propyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-17-7-2-5-10-20(17)27-16-21(24)22-12-6-14-28(25,26)23-13-11-18-8-3-4-9-19(18)15-23/h2-5,7-10H,6,11-16H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERGWBJMKQXWAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCCS(=O)(=O)N2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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